



Application Notes: Thiolactomycin as a Chemical Probe for Bacterial FAS-II

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The bacterial fatty acid synthesis (FAS-II) pathway is responsible for the production of essential fatty acids required for bacterial membrane biogenesis and the synthesis of lipid A. This pathway is distinct from the type I fatty acid synthase (FAS-I) system found in mammals, making it an attractive and validated target for the development of novel antibacterial agents.[1] [2][3] **Thiolactomycin** (TLM) is a natural product thiolactone antibiotic, originally isolated from Nocardia sp., that acts as a potent and specific inhibitor of the FAS-II pathway.[1][2][4] Its selective action against bacterial FAS-II and low toxicity in animals make it an invaluable chemical probe for studying fatty acid metabolism in bacteria and for validating new drug targets within this essential pathway.[5]

Mechanism of Action

Thiolactomycin functions as a reversible, competitive inhibitor of the β-ketoacyl-acyl carrier protein (ACP) synthase (KAS) enzymes, which catalyze the crucial condensation steps in fatty acid elongation.[1][6] The FAS-II pathway involves several key KAS enzymes:

 FabH (KASIII): Responsible for initiating the FAS-II cycle by catalyzing the condensation of malonyl-ACP with acetyl-CoA.[1]



- FabB and FabF (KASI/II): Catalyze the subsequent elongation cycles by condensing malonyl-ACP with the growing acyl-ACP chain.[1]
- KasA and KasB: These are the key elongating condensing enzymes in Mycobacterium tuberculosis, essential for the synthesis of long-chain fatty acids and the subsequent formation of mycolic acids.[7][8]

TLM primarily targets the elongating synthases, such as FabB, FabF, KasA, and KasB, by binding to the malonyl-ACP binding site.[1][7] This inhibition disrupts the entire fatty acid synthesis process, leading to bacterial growth arrest and cell death.[9]

Data Presentation

Table 1: In Vitro Inhibitory Activity of Thiolactomycin (TLM) against Bacterial KAS Enzymes



Enzyme Target	Organism	IC50 (μM)	Notes
FabB	Escherichia coli	10 - 20	The IC50 for racemic TLM was 20 µM, twice that of the natural enantiomer, indicating the enantiomer is inactive.[10]
FabH	Escherichia coli	>100	TLM shows weak inhibition against E. coli FabH.[3][10]
KasA	Mycobacterium tuberculosis	~50	TLM is a known inhibitor of KasA.[7]
KasB	Mycobacterium tuberculosis	~50	TLM inhibits KasB, which is involved in mycolic acid biosynthesis.[7][11]
mtFabH	Mycobacterium tuberculosis	~180	Acetylene-based analogs showed significantly increased potency compared to the parent TLM molecule.[12]

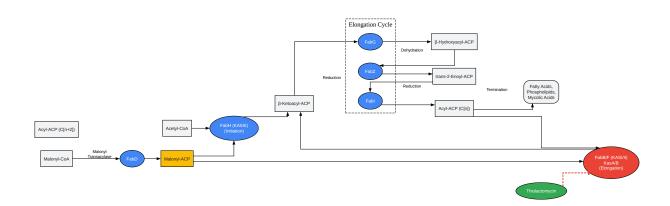
Table 2: Whole-Cell Antimicrobial Activity of Thiolactomycin (TLM)



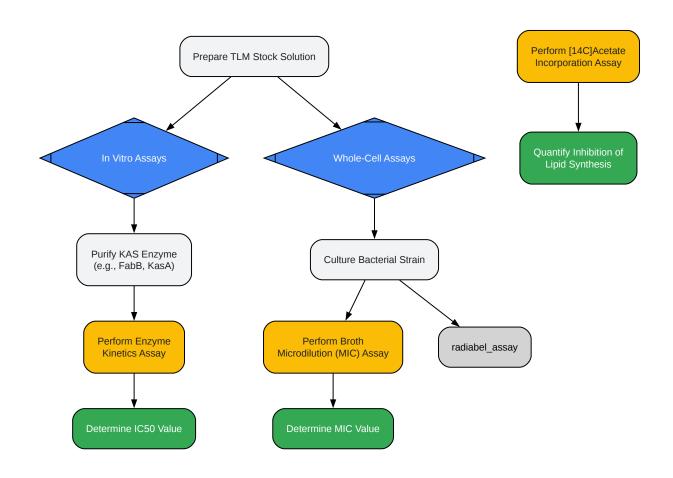
Bacterial Species	Strain	MIC (μg/mL)
Mycobacterium smegmatis	mc2155	75[13][14]
Mycobacterium tuberculosis	Erdman	25[13][14]
Mycobacterium tuberculosis	H37Rv	12.5 - 62.5
Staphylococcus aureus (MSSA)	ATCC 29213	75[1]
Staphylococcus aureus (MRSA)	USA300	75[1]
Escherichia coli	ANS1	6[10]
Francisella tularensis	LVS	2[1]
Yersinia pestis	CO92	32[1]
Burkholderia pseudomallei	K96243	8[1]

Mandatory Visualizations









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